Cas no 1700425-40-6 (2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid)

2-{(ベンジルオキシ)カルボニル(メチル)アミノ}-2-(4-ブロモフェニル)酢酸は、有機合成化学において重要な中間体として利用される化合物です。特に、ペプチド模倣体や医薬品中間体の合成において、その特異的な構造が有用です。4-ブロモフェニル基とベンジルオキシカルボニル保護されたメチルアミノ基を有しており、選択的な反応性を発揮します。また、結晶性が良好で取り扱いやすく、高い純度で得られる点が特徴です。医薬品開発分野では、キラル補助剤としての応用や生物活性化合物の構築に寄与する可能性があります。

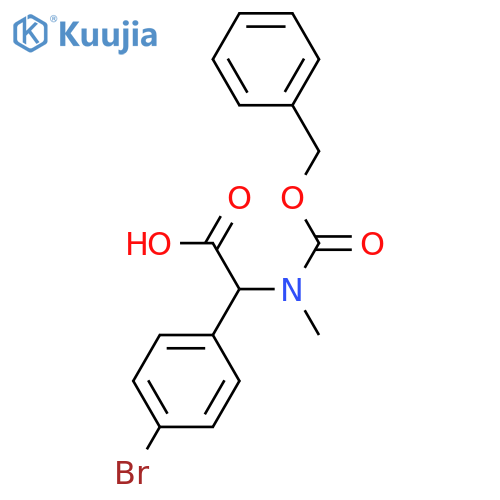

1700425-40-6 structure

商品名:2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid

2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-α-[methyl[(phenylmethoxy)carbonyl]amino]benzeneacetic acid (ACI)

- Benzeneacetic acid, 4-bromo-α-[methyl[(phenylmethoxy)carbonyl]amino]- (ACI)

- 2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid

-

- インチ: 1S/C17H16BrNO4/c1-19(17(22)23-11-12-5-3-2-4-6-12)15(16(20)21)13-7-9-14(18)10-8-13/h2-10,15H,11H2,1H3,(H,20,21)

- InChIKey: NXXONCAFPJZSOF-UHFFFAOYSA-N

- ほほえんだ: O=C(N(C(C1C=CC(Br)=CC=1)C(O)=O)C)OCC1C=CC=CC=1

2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24291890-0.05g |

2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid |

1700425-40-6 | 95% | 0.05g |

$455.0 | 2024-06-19 | |

| Enamine | EN300-24291890-5g |

2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid |

1700425-40-6 | 5g |

$1572.0 | 2023-09-15 | ||

| Enamine | EN300-24291890-1g |

2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid |

1700425-40-6 | 1g |

$541.0 | 2023-09-15 | ||

| Enamine | EN300-24291890-5.0g |

2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid |

1700425-40-6 | 95% | 5.0g |

$1572.0 | 2024-06-19 | |

| Enamine | EN300-24291890-0.1g |

2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid |

1700425-40-6 | 95% | 0.1g |

$476.0 | 2024-06-19 | |

| Enamine | EN300-24291890-10g |

2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid |

1700425-40-6 | 10g |

$2331.0 | 2023-09-15 | ||

| Enamine | EN300-24291890-0.5g |

2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid |

1700425-40-6 | 95% | 0.5g |

$520.0 | 2024-06-19 | |

| Enamine | EN300-24291890-0.25g |

2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid |

1700425-40-6 | 95% | 0.25g |

$498.0 | 2024-06-19 | |

| Enamine | EN300-24291890-1.0g |

2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid |

1700425-40-6 | 95% | 1.0g |

$541.0 | 2024-06-19 | |

| Enamine | EN300-24291890-2.5g |

2-{[(benzyloxy)carbonyl](methyl)amino}-2-(4-bromophenyl)acetic acid |

1700425-40-6 | 95% | 2.5g |

$1063.0 | 2024-06-19 |

2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid 関連文献

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

1700425-40-6 (2-{(benzyloxy)carbonyl(methyl)amino}-2-(4-bromophenyl)acetic acid) 関連製品

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量